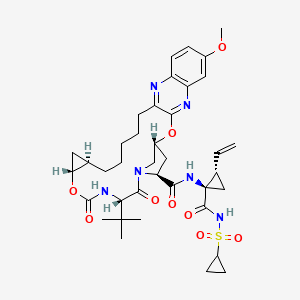![molecular formula C23H21F3N6S B560163 5-((4-((6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)methyl)-1H-indole-2-carbonitrile](/img/structure/B560163.png)
5-((4-((6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)methyl)-1H-indole-2-carbonitrile
Übersicht
Beschreibung
MI-136 is a small molecule inhibitor that specifically targets the interaction between menin and mixed lineage leukemia (MLL) proteins. This interaction is crucial for the oncogenic activity of MLL fusion proteins, which are implicated in various forms of leukemia. MI-136 has shown potential in inhibiting the growth of leukemia cells and other cancer cells by disrupting this protein-protein interaction .
Wissenschaftliche Forschungsanwendungen
MI-136 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study protein-protein interactions and develop new inhibitors.
Biology: Employed in cell-based assays to investigate the role of menin-MLL interaction in cell proliferation and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating leukemia and other cancers by inhibiting the menin-MLL interaction.
Industry: Utilized in drug discovery and development programs to identify new therapeutic candidates
Biochemische Analyse
Biochemical Properties
“MI-136” interacts with the menin-MLL complex, blocking MLL recruitment predominantly at the level of the menin-MLL interaction . This interaction is crucial for the oncogenic transformation of mixed-lineage leukemia (MLL), leading to acute leukemia .
Cellular Effects
“MI-136” has been shown to block AR signaling, inhibiting the growth of castration-resistant tumors in mice . It also inhibits endometrial tumor growth in vitro and in orthotopic models in vivo .
Molecular Mechanism
The molecular mechanism of “MI-136” involves the inhibition of the high-affinity relationship between menin and mixed-lineage leukemia 1 (MLL1 and KMT2A), which is an effective treatment for MLL-rearranged (MLL-r) leukemia in vitro and in vivo .
Dosage Effects in Animal Models
At a dosage of 40 mg/kg, “MI-136” has been shown to block AR signaling, inhibiting the growth of castration-resistant tumors in mice
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of MI-136 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:
- Formation of the core structure through a series of condensation and cyclization reactions.
- Introduction of functional groups such as trifluoromethyl and sulfonamide groups through nucleophilic substitution and sulfonation reactions.
- Purification and characterization of the final product using techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Industrial Production Methods
Industrial production of MI-136 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated purification systems are employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
MI-136 undergoes various chemical reactions, including:
Oxidation: MI-136 can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert MI-136 to its corresponding amines and alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the MI-136 molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of MI-136 with modified functional groups, which can be further explored for their biological activities .
Wirkmechanismus
MI-136 exerts its effects by specifically binding to the menin protein, thereby blocking its interaction with MLL fusion proteins. This disruption inhibits the transcriptional activity of MLL fusion proteins, leading to reduced expression of target genes involved in cell proliferation and survival. The inhibition of menin-MLL interaction ultimately results in the induction of apoptosis and suppression of tumor growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
MI-503: Another menin-MLL inhibitor with similar binding properties and biological activities.
MI-463: A potent inhibitor of the menin-MLL interaction with improved pharmacokinetic properties.
MI-2: An earlier generation menin-MLL inhibitor with lower potency compared to MI-136.
Uniqueness of MI-136
MI-136 stands out due to its high potency and selectivity for the menin-MLL interaction. It has demonstrated significant efficacy in preclinical models of leukemia and other cancers, making it a promising candidate for further development. Additionally, MI-136 has shown favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability .
Eigenschaften
IUPAC Name |
5-[[4-[[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]methyl]-1H-indole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F3N6S/c24-23(25,26)10-18-9-19-21(28-13-29-22(19)33-18)31-16-3-5-32(6-4-16)12-14-1-2-20-15(7-14)8-17(11-27)30-20/h1-2,7-9,13,16,30H,3-6,10,12H2,(H,28,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSOJDGBGVBEYJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=C3C=C(SC3=NC=N2)CC(F)(F)F)CC4=CC5=C(C=C4)NC(=C5)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F3N6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

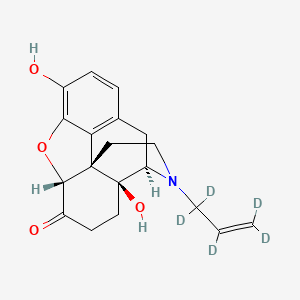
![4-Fluoro-2-(4-{[(3s,4r)-4-(1-Hydroxy-1-Methylethyl)pyrrolidin-3-Yl]amino}-6,7-Dimethoxyquinazolin-2-Yl)phenol](/img/structure/B560082.png)
![3-[[(3E)-3-[(4-chlorophenyl)-phenylmethylidene]-2-oxoindol-1-yl]methyl]benzoic acid](/img/structure/B560083.png)
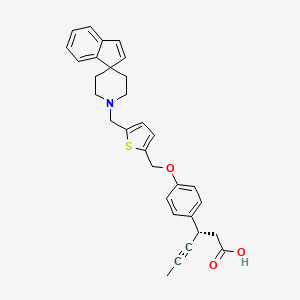
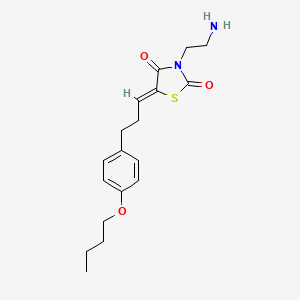
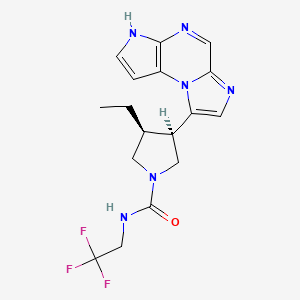
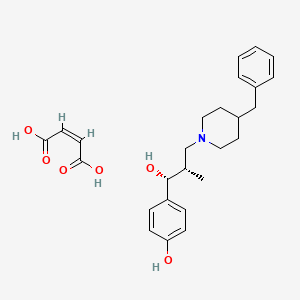
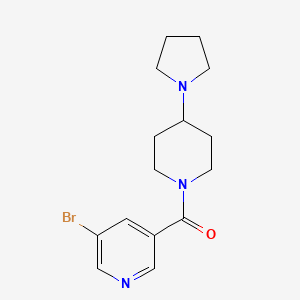
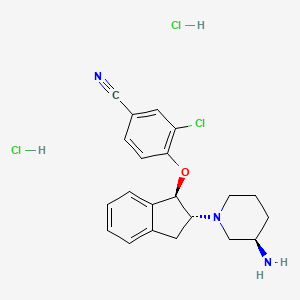
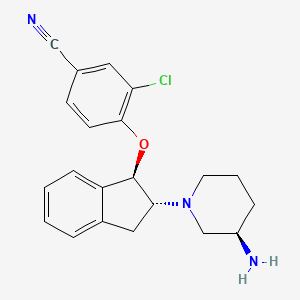
![N-[5-[[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]sulfamoyl]-4-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B560095.png)
![(R)-9-(4-(1-aminopropan-2-yl)phenyl)-8-hydroxy-6-methylthieno[2,3-c]quinolin-4(5H)-one](/img/structure/B560097.png)

